molecular formula C21H15ClFN3O2S B11510945 N-[(2E,5E)-5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5E)-5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11510945
M. Wt: 427.9 g/mol
InChI Key: OHAPAJRYHRWMNG-UFWORHAWSA-N
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Description

N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, thiazolidine, and acetamide groups, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[(5E)-5-[[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H15ClFN3O2S/c1-12(27)24-21-25-20(28)19(29-21)8-14-11-26(18-5-3-2-4-16(14)18)10-13-6-7-15(23)9-17(13)22/h2-9,11H,10H2,1H3,(H,24,25,27,28)/b19-8+

InChI Key

OHAPAJRYHRWMNG-UFWORHAWSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring through cyclization reactions. The final step involves the formation of the acetamide group under specific conditions, such as the use of acetic anhydride and a base catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its interactions with cellular targets.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E,5E)-5-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity

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